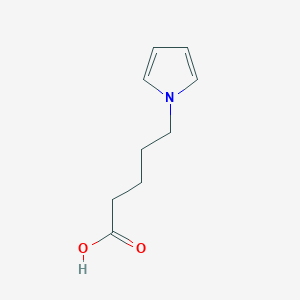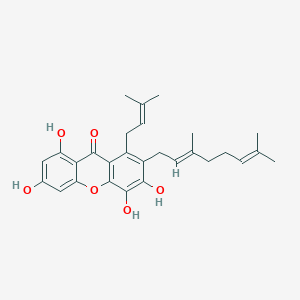
1,10-Phenanthroline-2-carbonitrile
Vue d'ensemble
Description
1,10-Phenanthroline-2-carbonitrile: is an organic compound with the molecular formula C13H7N3 It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its chelating properties
Mécanisme D'action
Target of Action
1,10-Phenanthroline-2-carbonitrile is a nitrogen-containing heterocyclic organic compound . It has been found to interact with Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These proteins play crucial roles in bacterial resistance to antibiotics and bacterial chemotaxis, respectively .
Mode of Action
It is known that the compound can interact with its targets and induce changes in their function
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to antibiotic resistance and bacterial chemotaxis
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability . These properties may impact the compound’s bioavailability and pharmacokinetics.
Result of Action
It has been found to have cytotoxic activity against prostate cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability and efficacy may be affected by temperature, as it should be stored in an inert atmosphere at 2-8°C . Additionally, the compound has been used as an organic inhibitor to reduce corrosion of steel in acidic solution, suggesting that its action can be influenced by the pH of the environment .
Analyse Biochimique
Biochemical Properties
It is known that phenanthroline compounds can chelate metal ions, which could potentially influence biochemical reactions
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-2-carbonitrile can be synthesized through several methods, including the Skraup reaction, Friedländer synthesis, and Povarov reaction. One efficient method involves the use of deep eutectic solvents as catalysts in an improved Skraup reaction. This method uses acrolein and 8-aminoquinoline as starting materials and provides a high yield under milder conditions compared to traditional methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup reactions with optimized reaction parameters to maximize yield and purity. The use of green chemistry approaches, such as deep eutectic solvents, is gaining popularity due to their environmental benefits and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1,10-Phenanthroline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: 1,10-Phenanthroline-2-amine.
Substitution: Various substituted phenanthroline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,10-Phenanthroline-2-carbonitrile has diverse applications in scientific research:
Biology: The compound is used in biochemical assays to study metal ion interactions and enzyme activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: The parent compound, known for its chelating properties.
5-Methyl-1,10-phenanthroline: A derivative with a methyl group at the 5-position, affecting its reactivity and binding properties.
1,10-Phenanthroline-5,6-dione: An oxidized form with different electronic properties.
Uniqueness: 1,10-Phenanthroline-2-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for developing new materials and studying complex chemical interactions .
Propriétés
IUPAC Name |
1,10-phenanthroline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3/c14-8-11-6-5-10-4-3-9-2-1-7-15-12(9)13(10)16-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMQCFPLQFCYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350474 | |
| Record name | 1,10-phenanthroline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082-19-5 | |
| Record name | 1,10-phenanthroline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1082-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B170419.png)


![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)

